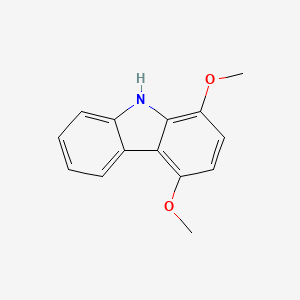

1,4-dimethoxy-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100866-46-4 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

1,4-dimethoxy-9H-carbazole |

InChI |

InChI=1S/C14H13NO2/c1-16-11-7-8-12(17-2)14-13(11)9-5-3-4-6-10(9)15-14/h3-8,15H,1-2H3 |

InChI Key |

UIZUPKFHPVLPBU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C3=CC=CC=C3NC2=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dimethoxy 9h Carbazole and Its Derivatives

Primary Synthetic Routes to the 1,4-Dimethoxy-9H-Carbazole Core Structure

The formation of the carbazole (B46965) skeleton, a tricyclic aromatic heterocycle, can be achieved through various intramolecular cyclization strategies. For the specific 1,4-dimethoxy substitution pattern, precursor-based approaches are generally the most efficient, ensuring the correct placement of the methoxy (B1213986) groups from the outset.

The creation of the carbazole ring system is typically achieved through reactions that form a new carbon-carbon or carbon-nitrogen bond to close the central five-membered ring. Palladium-catalyzed reactions have become a particularly powerful tool for this purpose. nih.govorganic-chemistry.orgorganic-chemistry.org One of the most effective methods involves a tandem sequence of C-H bond functionalization and C-N bond formation. nih.gov This strategy allows for the controlled assembly of unsymmetrical carbazoles.

Other classical methods for carbazole synthesis include:

Cadogan Reductive Cyclization : This method involves the deoxygenation of 2-nitrobiphenyls using trivalent phosphorus reagents (like triethyl phosphite) to induce cyclization. It is known for its tolerance of various functional groups. derpharmachemica.com

Graebe-Ullmann Synthesis : This reaction proceeds via the thermal or photochemical decomposition of 1-phenyl-1,2,3-benzotriazoles, which extrude nitrogen gas to form a diradical intermediate that cyclizes to the carbazole. rsc.orgresearchgate.net

These varied strategies provide a robust toolkit for constructing the fundamental carbazole framework, as summarized in the table below.

| Strategy | Description | Key Reagents/Conditions | Reference(s) |

| Palladium-Catalyzed Cyclization | Intramolecular C-H activation and C-N bond formation from a biaryl amide precursor. | Pd(OAc)₂, Cu(OAc)₂, PivOH | nih.gov |

| Cadogan Reaction | Reductive cyclization of a 2-nitrobiphenyl (B167123) derivative. | P(OEt)₃, heat | derpharmachemica.com |

| Graebe-Ullmann Synthesis | Thermal decomposition of a 1-phenyl-1,2,3-benzotriazole. | Heat (thermolysis) | researchgate.net |

Direct and regioselective methoxylation of an existing carbazole ring at the 1 and 4 positions is challenging due to the difficulty in controlling the position of electrophilic attack. Therefore, the most common and effective strategy is to use a precursor that already contains the desired 1,4-dimethoxy substitution pattern on one of the aromatic rings.

In a precursor-based palladium-catalyzed cyclization, a starting material such as 2,5-dimethoxyaniline (B66101) can be coupled with a suitable aryl partner (e.g., 2-bromobenzoyl chloride) to form a biaryl amide intermediate. This intermediate, already bearing the methoxy groups in the correct positions, is then cyclized to yield the target this compound. This approach ensures complete regiocontrol over the placement of the methoxy functionalities.

A precursor-based approach is the most logical route to this compound. A representative synthesis can be envisioned using a palladium-catalyzed intramolecular C-H functionalization pathway. nih.gov The synthesis would begin with the acylation of 2,5-dimethoxyaniline with 2-bromobenzoyl chloride to form the N-(2-bromophenyl)-2,5-dimethoxybenzamide precursor.

This biaryl amide precursor is then subjected to an intramolecular palladium-catalyzed reaction. The palladium catalyst facilitates a C-H activation on the dimethoxy-substituted ring and subsequent C-N bond formation, closing the central ring to form a lactam. The final step would involve the reduction of the lactam carbonyl group to yield the target this compound. This method is advantageous as the substitution pattern of the final carbazole product is dictated by the choice of the initial precursors. nih.gov

Functionalization Strategies on the this compound Skeleton

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. Functionalization can occur on the carbazole ring system itself or at the nitrogen atom.

The methoxy groups at the C1 and C4 positions are strong activating groups for electrophilic aromatic substitution and are ortho, para-directing. In the this compound system, this electronic influence strongly dictates the position of subsequent functionalization.

The C2 and C3 positions are highly activated by the adjacent methoxy groups.

The C5 and C8 positions in the second aromatic ring are also activated through resonance involving the nitrogen atom.

The C6 and C7 positions are comparatively less activated.

Therefore, electrophilic substitution reactions, such as bromination, are expected to occur with high regioselectivity. nih.gov Given the electronic activation from the methoxy groups and the nitrogen atom, the most probable sites for electrophilic attack are the C3 and C6 positions, which benefit from combined activation and are sterically accessible. For instance, electrophilic aromatic bromination using reagents like N-Bromosuccinimide (NBS) would likely yield 3-bromo or 3,6-dibromo derivatives. nih.govwku.edu

The nitrogen atom of the carbazole ring (N-9) is a key site for functionalization, and its substitution significantly influences the molecule's properties and architecture. The hydrogen atom at the N-9 position is weakly acidic and can be removed by a base to generate a carbazolide anion, which is a potent nucleophile.

N-alkylation is a common modification and can be achieved through various methods. researchgate.netresearchgate.net A widely used approach involves reacting the carbazole with an alkyl halide in the presence of a base like potassium carbonate or sodium hydride. researchgate.net Microwave-assisted synthesis has been shown to accelerate this reaction, providing N-alkylated carbazoles rapidly and in high yields. researchgate.net Another method is the Mitsunobu reaction, which allows for the N-alkylation of carbazoles using alcohols. researchgate.net

The introduction of a substituent at the N-9 position alters the molecular structure by replacing the planar N-H bond with a group that may have significant steric bulk. This can affect the crystal packing, solubility, and electronic properties of the molecule. For example, attaching a bulky group like a tert-butyl or a phenyl group can twist the molecular geometry and modify the intermolecular interactions, which is a critical consideration in the design of materials for electronic applications. nih.gov

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal catalysis provides a versatile platform for the regioselective functionalization of otherwise inert C-H bonds in carbazole systems. The presence of directing groups on the carbazole nitrogen often plays a crucial role in controlling the site of activation, typically favoring the ortho positions (C1 and C8). The electron-donating nature of the methoxy groups in this compound is expected to influence the reactivity of the carbazole nucleus in these transformations.

C-H Alkylation:

Rhodium(III)-catalyzed C-H alkylation has been demonstrated for N-pyridylcarbazoles using nitroalkenes as the alkylating agents. youtube.com This methodology allows for the introduction of 2-nitroalkyl chains at the ortho-position of the carbazole core. While specific examples with this compound are not prevalent in the literature, the reaction is successful with various carbazole substrates, suggesting its potential applicability. The reaction typically proceeds under mild conditions and tolerates a range of functional groups on both the carbazole and the nitroalkene. youtube.com For instance, the alkylation of N-pyridylcarbazole with (E)-(2-nitrovinyl)benzene, catalyzed by [RhCp*Cl2]2, yields the corresponding C1-alkylated product.

Another approach involves the rhodium(III)-catalyzed alkylation of (hetero)arenes with cyclopropanols via C-H activation and ring-opening. nih.gov This method has been successfully applied to carbazole, providing a route to C7-alkylated indoline (B122111) scaffolds, and demonstrates the versatility of rhodium catalysis in C-H alkylation. nih.gov

C-H Arylation:

Palladium-catalyzed C-H arylation is a widely used method for the synthesis of biaryl compounds. In the context of carbazoles, dual palladium-photoredox catalysis has been employed for the ortho-arylation of N-acylcarbazoles with aryl diazonium salts. rsc.org The regioselectivity of this reaction can be controlled by the electronic and steric nature of substituents on the carbazole ring. For example, the arylation of a 4-methoxy-substituted N-pyrimidinecarbazole with 4-methoxyphenyldiazonium tetrafluoroborate, using Pd(OAc)2 and Ru(bpy)3Cl2 as catalysts, selectively yields the C1-arylated product. rsc.org This suggests that even in the presence of a methoxy group, which could potentially act as a directing group, the reaction proceeds via an electrophilic palladation mechanism favoring the less hindered ortho position. rsc.org

The direct C-H arylation of unprotected anilines, which can be precursors to carbazoles, has also been achieved using a palladium catalyst with a cooperating ligand, [2,2'-bipyridin]-6(1H)-one. This system selectively promotes ortho-arylation over N-arylation. uva.es

| Substrate | Arylating Agent | Catalyst System | Product | Yield (%) | Reference |

| N-pyrimidine-4-methoxy-9H-carbazole | 4-Methoxyphenyldiazonium tetrafluoroborate | Pd(OAc)2 / Ru(bpy)3Cl2 | 1-(4-Methoxyphenyl)-4-methoxy-9-(pyrimidin-2-yl)-9H-carbazole | 75 | rsc.org |

| N-pyrimidine-2-methoxy-9H-carbazole | 4-Methoxyphenyldiazonium tetrafluoroborate | Pd(OAc)2 / Ru(bpy)3Cl2 | 1-(4-Methoxyphenyl)-2-methoxy-9-(pyrimidin-2-yl)-9H-carbazole | 72 | rsc.org |

C-H Alkenylation:

Rhodium(III)-catalyzed C-H alkenylation of N-acetylcarbazoles with acrylates provides a direct route to 1-alkenylcarbazoles. acs.org The use of a cationic Cp*Rh(III) catalyst favors monoalkenylation at the C1 position. Further alkenylation to yield 1,8-dialkenylcarbazoles can be achieved by employing a cationic CpERh(III) catalyst. The acetyl directing group can be readily removed post-functionalization, affording access to 1- and/or 8-alkenyl-N-H-carbazoles. acs.org

C-H Alkynylation and Allylation:

While specific examples of C-H alkynylation and allylation of this compound are not extensively documented, the general principles of transition metal-catalyzed C-H functionalization suggest that these transformations are feasible. Palladium-catalyzed allylic C-H alkylation, for instance, is a known process, though its application to the carbazole nucleus is less common. mdpi.com

| Carbazole Derivative | Alkene | Catalyst | Product | Yield (%) | Reference |

| N-Acetylcarbazole | n-Butyl acrylate | Cp*Rh(MeCN)32 | 1-(n-Butoxycarbonylethyl)-9-acetyl-9H-carbazole | 95 | acs.org |

| N-Acetylcarbazole | n-Butyl acrylate | [CpERhCl2]2 / AgSbF6 | 1,8-Bis(n-butoxycarbonylethyl)-9-acetyl-9H-carbazole | - | acs.org |

Directed C-H Acylation:

Palladium-catalyzed, site-selective aerobic C-H mono-acylation of N-pyridylcarbazoles has been achieved using toluene (B28343) derivatives as the acyl source and solvent. nih.gov This reaction employs N-hydroxyphthalimide (NHPI) as a co-catalyst and molecular oxygen as the sole oxidant. For monosubstituted N-pyridylcarbazoles, the acylation regioselectively occurs at the C8 position of the unsubstituted benzene (B151609) ring. nih.gov Furthermore, a dual palladium-photoredox strategy has been developed for the ortho-acylation of N-pyrimidinecarbazoles. In the case of 2-methoxy and 4-methoxy substituted carbazoles, this method leads to the regioselective formation of C1-acylated products. rsc.org

Directed C-H Halogenation:

Palladium-catalyzed C-H halogenation is a well-established method for the functionalization of arenes and heterocycles. nih.gov The use of a directing group is often essential to control the regioselectivity. For instance, palladium-catalyzed ortho-halogenation of 2-arylpyridines and acetanilides has been reported using various halogen sources like N-halosuccinimides or copper halides. nih.gov While direct examples on this compound are scarce, the principles of directed C-H halogenation are expected to be applicable. The electron-rich nature of the dimethoxycarbazole core might also make it susceptible to electrophilic halogenation, and the choice of catalyst and directing group would be crucial to achieve site-selectivity.

| Substrate | Acyl Source | Catalyst System | Product | Yield (%) | Reference |

| 9-(Pyridin-2-yl)-9H-carbazole | Toluene | Pd(OAc)2 / NHPI / O2 | 1-Benzoyl-9-(pyridin-2-yl)-9H-carbazole | 82 | nih.gov |

| N-pyrimidine-2-methoxy-9H-carbazole | 4-Methoxybenzaldehyde | Pd(OAc)2 / Ru(bpy)3Cl2 | 1-(4-Methoxybenzoyl)-2-methoxy-9-(pyrimidin-2-yl)-9H-carbazole | 68 | rsc.org |

| N-pyrimidine-4-methoxy-9H-carbazole | 4-Methoxybenzaldehyde | Pd(OAc)2 / Ru(bpy)3Cl2 | 1-(4-Methoxybenzoyl)-4-methoxy-9-(pyrimidin-2-yl)-9H-carbazole | 71 | rsc.org |

C-H Chalcogenation:

Transition metal-catalyzed C-H chalcogenation provides a direct route to introduce sulfur or selenium moieties into organic molecules. Copper-catalyzed methods have been developed for the synthesis of benzoxazoles via regioselective C-H functionalization and C-O bond formation under an air atmosphere. acs.org While not directly demonstrated on this compound, these methods highlight the potential for directed C-H activation to form C-heteroatom bonds.

C-H Borylation:

Iridium-catalyzed C-H borylation has become a powerful tool for the synthesis of aryl and heteroaryl boronic esters. umich.edunih.gov The regioselectivity of this reaction is often governed by steric factors, but directing groups can also be employed to achieve specific site-selectivity. For electron-rich heterocycles like carbazole, iridium-catalyzed borylation is a viable strategy. umich.edu The borylated carbazole derivatives can then serve as versatile building blocks for further functionalization through cross-coupling reactions.

Oxidative cross-coupling reactions involving the activation of two different C-H bonds are a highly efficient strategy for the formation of C-C bonds. Copper-catalyzed aerobic oxidative dimerization of carbazoles to form N-N coupled bicarbazoles has been reported. nih.gov Furthermore, palladium-catalyzed oxidative C-H/C-H cross-coupling of arenes and heteroarenes is a well-established field. While specific examples involving this compound are limited, the principles of these reactions suggest their potential applicability. For instance, the oxidative coupling of N-benzylated-2-hydroxycarbazoles has been achieved with good enantioselectivity using a vanadium catalyst. nih.gov The electron-donating methoxy groups in this compound could influence the oxidative potential and reactivity in such cross-coupling reactions.

Intramolecular C-H activation followed by cyclization or annulation offers a powerful strategy for the synthesis of fused polycyclic aromatic systems. Palladium-catalyzed intramolecular C-H arylation of pyridine (B92270) derivatives has been used to synthesize multiply fused heteroaromatic compounds. beilstein-journals.org A similar strategy has been applied to the synthesis of carbazoles via the intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines. nih.gov Supported palladium hydroxide (B78521) has also been shown to catalyze the intramolecular double C-H bond functionalization of diarylamines to afford carbazoles, using molecular oxygen as the sole oxidant. researchgate.net These methods provide a foundation for designing intramolecular C-H cyclization strategies for appropriately substituted this compound derivatives to construct more complex heterocyclic frameworks.

Strategies for Modifying Existing Methoxy Groups or Introducing Additional Ones

The functionalization of the this compound core is crucial for tuning its chemical and electronic properties for various applications. Strategies primarily focus on either the modification of the existing methoxy groups or the introduction of new substituents onto the carbazole framework.

Modification of Methoxy Groups

The primary modifications of the methoxy groups at the C1 and C4 positions involve demethylation to form hydroxyl groups, followed by re-alkylation.

Demethylation: The conversion of the methoxy ethers to the corresponding hydroxyl groups (phenols) is a key transformation. This reaction increases the polarity of the molecule and provides reactive sites for further functionalization, such as O-alkylation or esterification. Common reagents for the demethylation of aryl methyl ethers are strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). Thiolate-mediated methods, for instance, using sodium thioethoxide (B8401739) in a solvent like N,N-dimethylformamide (DMF), offer an alternative, particularly for substrates sensitive to strongly acidic conditions. researchgate.net The resulting 1,4-dihydroxy-9H-carbazole is a versatile intermediate.

O-Alkylation: Once the hydroxyl groups are unmasked, they can be converted back to ethers through O-alkylation. This reaction typically involves treating the dihydroxycarbazole with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkylating agent (e.g., an alkyl halide or sulfate). google.comnih.gov The choice of base and solvent is critical for achieving high yields and selectivity. nih.govresearchgate.net For example, using potassium carbonate in DMF is a common set of conditions for this transformation. nih.gov This strategy allows for the introduction of a wide variety of alkoxy groups, not just methoxy, thereby enabling fine-tuning of the molecule's properties.

Introduction of Additional Methoxy Groups or Other Substituents

Introducing additional functional groups onto the carbazole ring system requires consideration of the directing effects of the existing substituents. The methoxy groups at C1 and C4, along with the nitrogen at position 9, are electron-donating and generally direct electrophilic aromatic substitution to specific positions on the carbazole nucleus.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation can be employed to introduce new functional groups. The positions most susceptible to electrophilic attack on the this compound skeleton are predicted to be on the unsubstituted benzene ring (positions C5-C8). These newly introduced groups can then be further manipulated. For instance, a nitro group can be reduced to an amine, which can then be converted to a methoxy group via diazotization followed by nucleophilic substitution. Similarly, a formyl group introduced via Vilsmeier-Haack reaction could be converted to a hydroxyl group through a Baeyer-Villiger oxidation, and subsequently methylated.

The following table summarizes common reactions for the modification and functionalization of the carbazole core.

| Transformation | Reagents and Conditions | Product Type | Purpose |

|---|---|---|---|

| Demethylation | BBr₃ in CH₂Cl₂; or HBr in acetic acid, reflux. | Dihydroxycarbazole | Unmasking reactive hydroxyl groups for further functionalization. |

| O-Alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃, in DMF, 80 °C. | Dialkoxycarbazole | Introducing varied alkoxy groups to modify solubility and electronic properties. |

| Nitration | HNO₃, H₂SO₄, low temperature. | Nitro-dimethoxycarbazole | Introduction of a versatile group for conversion to amines or other functionalities. |

| Halogenation | N-Bromosuccinimide (NBS) or Br₂ in a suitable solvent. | Bromo-dimethoxycarbazole | Creating a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

Advanced Characterization and Analytical Techniques in 1,4 Dimethoxy 9h Carbazole Research

Spectroscopic Characterization

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For carbazole (B46965) derivatives, characteristic IR absorption bands provide key evidence for their structural features. In the case of 1,4-dimethoxy-9H-carbazole, the IR spectrum is expected to exhibit distinct peaks corresponding to its core functional groups.

Key expected vibrational frequencies for this compound would include N-H stretching vibrations for the secondary amine in the carbazole ring, typically observed in the range of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The presence of the methoxy (B1213986) groups would be confirmed by C-O stretching bands, which typically appear in the region of 1000-1300 cm⁻¹, and C-H stretching of the methyl groups around 2850-2960 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide information about the chemical environment of each nucleus, allowing for the mapping of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The protons on the aromatic rings would appear as distinct signals in the downfield region (typically 6.5-8.5 ppm). The protons of the two methoxy groups would likely appear as sharp singlets in the upfield region (around 3.8-4.0 ppm). The N-H proton of the carbazole ring would also give a characteristic signal, which can be broad and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the aromatic rings would resonate in the downfield region (typically 100-150 ppm). The carbons of the methoxy groups would appear in the upfield region (around 55-60 ppm).

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 8.5 | Aromatic-C | 100 - 150 |

| OCH₃ | 3.8 - 4.0 | OCH₃ | 55 - 60 |

| N-H | Variable (often broad) |

Note: The expected chemical shift ranges are based on general principles of NMR spectroscopy and data from similar carbazole derivatives.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z), which can be used to determine the exact molecular formula.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carbazole derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₄H₁₃NO₂), the exact mass of the molecular ion would be calculated and compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence. For instance, HRMS data for this compound-3-carbaldehyde has been reported, confirming its elemental composition. rsc.org

Solid-State Structural Analysis: X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state structure.

To perform X-ray crystallography, a single crystal of this compound of suitable size and quality is required. The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. While crystallographic data for this compound is not currently available in public crystallographic databases, studies on other carbazole derivatives have successfully employed this technique to elucidate their molecular and supramolecular structures.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds.

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

Gel Permeation Chromatography (GPC) is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymeric derivatives of this compound. This information is critical as it directly influences the polymer's physical properties, such as solubility, viscosity, and film-forming capabilities, which are vital for device fabrication.

In the study of a series of copolymers incorporating a 1,4-dimethoxybenzene (B90301) moiety with different N-alkyl substituted carbazoles, GPC was employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov The analysis, typically conducted in a solvent like dimethylformamide (DMF) and calibrated against polystyrene standards, provides a detailed overview of the polymer chain lengths achieved during synthesis. nih.gov A low PDI value generally indicates a more controlled polymerization process, resulting in a more uniform set of polymer chains.

Table 1: GPC Data for Poly(carbazole-co-1,4-dimethoxybenzene) Derivatives nih.gov

| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

|---|---|---|---|

| P-1 | 2.347 × 10⁴ | 2.548 × 10⁴ | 1.086 |

| P-2 | 3.023 × 10⁴ | 3.383 × 10⁴ | 1.119 |

| P-3 | 3.725 × 10⁴ | 4.034 × 10⁴ | 1.083 |

| P-4 | 1.936 × 10⁴ | 2.106 × 10⁴ | 1.088 |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are fundamental for probing the electronic properties of this compound and its polymers. CV measurements provide insights into the redox behavior of these materials, allowing for the determination of their ionization potentials and electron affinities, which correspond to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, respectively. nankai.edu.cn

The oxidation and reduction potentials are determined from the onset of the respective peaks in the cyclic voltammogram. mdpi.com The HOMO and LUMO energy levels can then be estimated using empirical formulas that relate the onset potentials to the energy levels of a reference standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple. researchgate.net These energy levels are critical parameters that govern the charge injection and transport properties of materials used in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For instance, the electrochemical oxidation of carbazole derivatives typically shows a reversible or quasi-reversible oxidation peak corresponding to the formation of a radical cation. researchgate.net In polymers containing carbazole and 1,4-dimethoxybenzene units, the first oxidation peak can be attributed to the generation of radical cations, while a second redox process at higher potentials may indicate the formation of dications. mdpi.comnih.gov The position of these peaks is influenced by the molecular structure, including the type of substituents on the carbazole ring. researchgate.net

Table 2: Electrochemical Properties of Carbazole-Based Compounds

| Compound | Onset Oxidation Potential (E_onset_ox vs. SCE) [V] | HOMO Level (eV) |

|---|---|---|

| Carbazole Derivative 1 | 1.15 | -5.55 |

| Carbazole Derivative 3 | 1.17 | -5.57 |

Note: Data is representative for D-A-D compounds containing carbazole donor units, as reported in a study by Wan et al. nankai.edu.cn The HOMO levels are calculated using the formula HOMO = -(E_onset_ox + 4.4) eV. nankai.edu.cn The specific onset potentials for polymers of this compound would be determined experimentally.

Optoelectronic Characterization (e.g., UV-Vis Absorption, Photoluminescence Spectroscopy)

The optoelectronic properties of this compound derivatives are investigated using Ultraviolet-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy. These techniques reveal how the molecules interact with light, providing information about their electronic transitions and emissive properties.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For conjugated molecules like carbazole derivatives, the absorption spectrum typically shows broad bands corresponding to π-π* electronic transitions within the conjugated backbone. nih.gov The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the electronic nature of any substituents. researchgate.net

PL spectroscopy is used to study the light-emitting properties of the materials. After a molecule absorbs light and is promoted to an excited state, it can relax back to the ground state by emitting a photon. The PL spectrum shows the intensity of this emitted light as a function of wavelength. The difference between the absorption maximum and the emission maximum is known as the Stokes shift. A large Stokes shift is often desirable in applications like fluorescent sensors to minimize self-absorption. nih.gov

Research on poly(carbazole-co-1,4-dimethoxybenzene)s has shown that these materials exhibit broad absorption peaks in the visible range, attributed to the π-π* transition of the polymer backbone. Their photoluminescence spectra show emission in the blue-green region of the spectrum. nih.gov

Table 3: Photophysical Data for Poly(carbazole-co-1,4-dimethoxybenzene) Derivatives in NMP Solvent nih.gov

| Polymer | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (nm) |

|---|---|---|---|

| P-1 | 420 | 486 | 66 |

| P-2 | 420 | 486 | 66 |

| P-3 | 418 | 485 | 67 |

| P-4 | 415 | 485 | 70 |

Note: Emission spectra were recorded with an excitation wavelength of 418 nm. nih.gov

Computational Chemistry and Theoretical Modeling of 1,4 Dimethoxy 9h Carbazole

Electronic Structure Calculations: HOMO-LUMO Energy Levels and Band Gap Analysis

Electronic structure calculations are fundamental to understanding the optical and electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity and electronic transitions. ossila.com The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). ossila.com The difference between these two energy levels is the HOMO-LUMO gap, which is a critical parameter for predicting a molecule's electronic and optical properties, including its absorption wavelength and its potential as a semiconductor. ossila.comwikipedia.org

Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to calculate these energy levels. nih.gov The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. nih.gov For a series of carbazole-based donor-acceptor-donor compounds, calculations at the B3LYP/6-31G(d) level of theory have shown good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn

Table 1: Calculated and Experimental HOMO-LUMO Gaps for Representative Carbazole-Based Compounds

| Compound | Calculated HOMO-LUMO Gap (eV) | Experimental Optical Gap (eV) | Reference |

| Carbazole-Benzothiadiazole Derivative 1 | 3.42 | 2.95 | nankai.edu.cn |

| Carbazole-Benzothiadiazole Derivative 2 | 2.50 | 2.40 | nankai.edu.cn |

| Carbazole-Anthracene Derivative 3 | 2.79 | 2.72 | nankai.edu.cn |

| Carbazole-Anthracene Derivative 4 | 2.51 | 2.44 | nankai.edu.cn |

This table illustrates how the HOMO-LUMO gap in carbazole (B46965) systems can be tuned by altering the molecular structure, providing a basis for estimating the properties of 1,4-dimethoxy-9H-carbazole.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for exploring the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.gov These computational studies provide a step-by-step view of bond-breaking and bond-forming processes, offering insights that are often difficult to obtain through experimental means alone. nih.gov For a molecule like this compound, such calculations could be used to investigate its synthesis, potential degradation pathways, or its participation in further chemical transformations.

For example, the synthesis of substituted carbazoles can occur through various named reactions. Quantum chemical methods can be employed to compare different potential reaction pathways, determine the most energetically favorable route, and explain observed regioselectivity. nih.gov By mapping the potential energy surface, researchers can identify intermediates and transition states, calculating the energy barriers associated with each step. This information is critical for optimizing reaction conditions, such as temperature and catalyst choice, to improve yields and minimize byproducts. nih.gov Although specific studies on the reaction mechanisms involving this compound were not found, the general applicability of these methods is well-established for a wide range of organic reactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations generate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of molecular motion and conformational changes. youtube.com This technique is particularly useful for analyzing the flexibility of molecules and their interactions with their environment, such as solvent molecules or other solutes. youtube.comnih.gov

Furthermore, MD simulations can elucidate intermolecular interactions. In a condensed phase (liquid or solid), molecules of this compound will interact with each other through non-covalent forces such as van der Waals forces, and potentially weak hydrogen bonding involving the N-H group. These interactions are critical for determining bulk material properties, including crystal packing, melting point, and charge transport characteristics. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov The goal is to develop a model that can predict the activity of new, unsynthesized compounds.

A QSAR study involving this compound would require a dataset of structurally related carbazole derivatives with measured biological activity against a specific target. The process involves several key steps:

Data Collection: Assembling a series of carbazole analogues with a range of substituents and their corresponding biological activities (e.g., IC₅₀ values). nih.gov

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties) is calculated.

Model Building: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques. nih.govnih.gov

While no specific QSAR models for this compound were identified, this methodology could be applied to explore its potential in various therapeutic areas. For example, by synthesizing and testing a library of carbazole derivatives, a QSAR model could be developed to guide the design of more potent anticancer or antimicrobial agents. researchgate.net

Molecular Docking Studies for Potential Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). jscimedcentral.com It is a crucial tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govnih.gov

Carbazole derivatives have been investigated for a wide range of biological activities, including anticancer and antimicrobial effects, often by interacting with specific enzymes or receptors. nih.govmdpi.com For this compound, molecular docking could be used to screen for potential biological targets. The process involves:

Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank.

Placing the 3D structure of this compound into the active site of the receptor.

Using a scoring function to evaluate thousands of possible binding poses and rank them based on their predicted binding affinity (e.g., docking score in kcal/mol). jscimedcentral.comresearchgate.net

Docking studies on the parent carbazole molecule against toluene (B28343) dioxygenase, for example, yielded docking scores of -5.3 and -4.6 kcal/mol, indicating favorable binding. researchgate.net Similar studies could be performed for this compound against a panel of cancer-related proteins like topoisomerases or kinases to hypothesize its mechanism of action and guide further biological testing. mdpi.com The methoxy (B1213986) groups would be expected to influence binding through specific steric and electronic interactions within the receptor's active site.

Table 2: Representative Docking Scores for Carbazole Scaffolds with Biological Targets

| Ligand | Target Protein | Docking Score (kcal/mol) | Reference |

| Carbazole | Toluene Dioxygenase (TDO) | -5.3 | researchgate.net |

| Carbazole | Toluene Dioxygenase (TDO) | -4.6 | researchgate.net |

| N-Phenyl pyrazole (B372694) substituted 9-anilinoacridine | Topoisomerase II | -5.58 to -7.78 | jscimedcentral.com |

This table provides examples of docking scores for related heterocyclic systems, illustrating the typical energy values obtained in such studies.

Theoretical Insights into Charge Transport Properties in Materials

The carbazole core is renowned for its excellent hole-transport properties, making carbazole-based materials highly desirable for use in organic electronic devices like organic light-emitting diodes (OLEDs) and solar cells. rsc.orgresearchgate.net Theoretical calculations provide crucial insights into the factors governing charge transport at the molecular level. Charge transport in organic materials is influenced by two main factors: the electronic coupling between adjacent molecules (transfer integral) and the energy required to distort the molecule upon gaining or losing a charge (reorganization energy).

Applications in Materials Science and Organic Electronics Utilizing 1,4 Dimethoxy 9h Carbazole Derivatives

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, carbazole (B46965) derivatives have been successfully employed as host materials for the emissive layer, as hole-transporting materials, and even as emitters themselves. acs.orgnih.govrsc.org

Derivatives of 1,4-dimethoxy-9H-carbazole could potentially serve as efficient blue fluorescent emitters, a class of materials still in high demand for display and lighting applications. The methoxy (B1213986) groups can enhance the photoluminescence quantum yield and tune the emission color. Furthermore, as host materials, their high triplet energy, a characteristic feature of many carbazole compounds, would be crucial for fabricating efficient phosphorescent OLEDs (PhOLEDs) by preventing reverse energy transfer from the guest emitter. organic-chemistry.orgmdpi.com

The inherent hole-transporting nature of the carbazole unit suggests that this compound derivatives could be excellent candidates for the hole transporting layer (HTL) in OLEDs. The methoxy groups would modulate the highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for efficient hole injection from the anode and transport to the emissive layer. Research on other carbazole-based HTMs has demonstrated the importance of molecular design in achieving high hole mobility and thermal stability. jetir.orggoogle.com

The specific substitution pattern of the methoxy groups in this compound derivatives would undoubtedly influence the electroluminescence properties of OLEDs. This includes the emission spectrum, efficiency, and operational stability of the device. The molecular dipole moment arising from the asymmetric substitution could affect the orientation of the molecules in the thin film, thereby impacting charge injection and transport.

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

Carbazole-based materials have also found significant application in the field of solar energy conversion, particularly as hole-transporting materials (HTMs) in both OPVs and PSCs. rsc.orgrsc.org

The electron-rich nature of the carbazole core makes its derivatives well-suited for use as HTMs in solar cells. For this compound derivatives, the methoxy groups would further enhance the electron-donating character, which can be beneficial for hole extraction from the photoactive layer. The design of novel HTMs based on this core could lead to materials with optimized energy levels, high hole mobility, and good film-forming properties, all of which are essential for high-performance solar cells. doi.orgnih.gov

The interface between the HTM and the light-absorbing layer (e.g., a perovskite or an organic donor-acceptor blend) is critical for efficient charge separation and transport. The molecular structure of a this compound-based HTM would dictate its interaction with the absorber layer, influencing the kinetics of hole transfer and recombination. A well-designed HTM can passivate defects at the interface, leading to improved open-circuit voltage and fill factor of the solar cell.

While the existing body of research provides a strong foundation for the potential of carbazole derivatives in organic electronics, the specific exploration of this compound remains a promising yet uncharted territory. The unique substitution pattern of this isomer could unlock new possibilities in the design of highly efficient and stable OLEDs and solar cells. Further synthetic and characterization studies are imperative to uncover the true potential of this compound and its derivatives in the ever-evolving field of materials science.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of these devices is heavily reliant on the charge transport characteristics of the organic semiconductor used as the active layer. Carbazole derivatives are widely recognized for their excellent hole-transporting properties, making them promising candidates for p-type semiconductors in OFETs. mdpi.com

The introduction of methoxy (-OCH₃) groups onto the carbazole core can significantly influence the material's electronic properties and, consequently, its performance in an OFET. Methoxy groups are electron-donating, which can affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. arabjchem.org This, in turn, impacts the efficiency of charge injection and transport.

While specific studies on this compound in OFETs are not extensively documented in the reviewed literature, the general effects of methoxy substitution on carbazole-based materials provide valuable insights. The position and number of methoxy groups can lead to a delicate balance of positive and negative effects on hole mobility. rsc.orgrsc.org For instance, while methoxy substitution can enhance solubility and promote favorable molecular packing for charge transport, it can also increase molecular polarity, which may reduce hole mobilities. rsc.orgrsc.org Designing linear molecular architectures has been suggested as a strategy to mitigate the detrimental effects of increased polarity. rsc.org

Polymeric Materials Incorporating this compound Moieties

The incorporation of this compound moieties into polymeric structures offers a versatile approach to developing materials with tailored electronic and photophysical properties for a range of applications.

A notable example of a polymer incorporating the 1,4-dimethoxybenzene (B90301) unit alongside carbazole is poly(carbazole-co-1,4-dimethoxybenzene). A series of these copolymers with varying alkyl side chains on the carbazole nitrogen have been synthesized via the Wittig-Horner reaction. This synthetic route involves the reaction of 9-alkyl-3,6-diformylcarbazole with 1,4-bis(diethylphosphonatomethyl)-2,5-dimethoxybenzene.

The resulting copolymers exhibit good solubility in common organic solvents and possess excellent film-forming properties. Their electrochemical properties have been investigated using techniques such as cyclic voltammetry. These studies reveal that the copolymers undergo reversible oxidation processes, indicating their potential for use in electronic devices. The introduction of the 1,4-dimethoxybenzene unit into the polymer backbone influences the electronic structure, including the HOMO and LUMO energy levels, which are crucial for their application in electro-optic devices.

The photophysical properties of these copolymers have also been characterized. They typically exhibit broad absorption peaks in the visible region, attributed to the π-π* transitions of the polymer backbone. Upon excitation, they show strong fluorescence emission, with the emission wavelength being influenced by the solvent polarity. The table below summarizes some of the key properties of these copolymers.

| Copolymer | Alkyl Chain | Molecular Weight (Mw) | HOMO (eV) | LUMO (eV) |

| P-1 | Ethyl | - | -5.32 | -2.87 |

| P-2 | Butyl | - | -5.33 | -2.88 |

| P-3 | Octyl | 3.725 x 10⁴ | -5.34 | -2.89 |

| P-4 | Hexadecyl | 1.936 x 10⁴ | -5.35 | -2.90 |

Data compiled from studies on poly(carbazole-co-1,4-dimethoxybenzene) derivatives.

Poly(carbazole-co-1,4-dimethoxybenzene) copolymers have demonstrated significant promise in the development of electrochemiluminescence (ECL) sensing systems. ECL is a process where light is emitted from a chemical reaction initiated by an electrical potential. These copolymers can be immobilized on an electrode surface, such as indium tin oxide (ITO), to create a stable and efficient ECL platform.

In the presence of a co-reactant, such as tripropylamine (B89841) (TPrA), the polymer-modified electrode generates a strong ECL signal upon electrochemical oxidation. The intensity of this signal can be modulated by the presence of specific analytes, forming the basis of a sensing mechanism. For instance, a solid-phase ECL sensor based on a poly(octylcarbazole-co-1,4-dimethoxybenzene) modified ITO electrode has been successfully developed for the detection of Fe³⁺ ions. The ECL signal of the polymer is quenched in the presence of Fe³⁺, with the degree of quenching being proportional to the concentration of the ion. This ECL sensor exhibited a wide detection range and a low detection limit for Fe³⁺.

The ECL performance of these copolymers is influenced by factors such as the length of the alkyl side chain on the carbazole unit and the degree of polymerization. It has been observed that a higher degree of polymerization can lead to an enhanced ECL signal.

Photosensitive and Photoconductive Materials

Carbazole derivatives are well-known for their photosensitive and photoconductive properties, which are central to their use in applications such as photoreceptors in photocopiers and laser printers, as well as in organic solar cells. nih.govmdpi.com The carbazole moiety acts as a photoactive center, capable of absorbing light and generating charge carriers (holes and electrons).

The introduction of methoxy groups, as in this compound, is expected to influence the photosensitivity and photoconductivity of the material. As electron-donating groups, methoxy substituents can enhance the electron density of the carbazole core, which can affect its light-absorbing properties. nih.gov Specifically, they can lead to a red-shift in the absorption spectrum, allowing the material to absorb light at longer wavelengths.

In polymeric systems, the incorporation of this compound units could lead to polymers with enhanced photosensitivity in the visible region of the electromagnetic spectrum, making them suitable for various optoelectronic applications.

Advanced Functional Dyes and Pigments

The strong fluorescence and tunable electronic properties of carbazole derivatives make them excellent candidates for the development of advanced functional dyes and pigments. nih.gov These materials find applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and security inks.

The photophysical properties of carbazole-based dyes, including their absorption and emission wavelengths, as well as their fluorescence quantum yields, can be precisely controlled through chemical modification. The introduction of methoxy groups at the 1 and 4 positions of the carbazole ring would likely influence these properties. The electron-donating nature of the methoxy groups can increase the electron density on the carbazole core, which typically leads to a red-shift in both the absorption and emission spectra. nih.gov

By combining the this compound donor unit with various electron-accepting moieties, it is possible to create a range of donor-π-acceptor (D-π-A) dyes. In these systems, intramolecular charge transfer (ICT) from the electron-rich carbazole to the electron-deficient acceptor can occur upon photoexcitation. This ICT process often results in dyes with large Stokes shifts and solvent-dependent emission characteristics (solvatochromism), which are desirable properties for certain applications like fluorescent sensors.

While specific examples of dyes derived directly from this compound were not prominent in the surveyed literature, the principles of dye design based on other methoxy-substituted carbazoles suggest that this building block holds potential for the creation of novel dyes with tailored spectral properties.

Mechanistic Investigations of Biological Activities of 1,4 Dimethoxy 9h Carbazole Derivatives in Vitro and Molecular Level

Anticancer Activity

The anticancer potential of carbazole (B46965) derivatives, including those with the 1,4-dimethoxy substitution pattern, is a subject of intensive study. nih.govnih.gov These compounds have been shown to combat cancer through a variety of mechanisms, from inhibiting cell proliferation to inducing programmed cell death. nih.govplos.org

Elucidation of Antiproliferative Mechanisms in vitro

The foundational assessment of an anticancer agent involves evaluating its ability to inhibit the growth of cancer cells. Numerous studies have demonstrated the in vitro cytotoxic activity of various 1,4-dimethoxy-9H-carbazole derivatives against a panel of human cancer cell lines.

One study synthesized a series of carbazole derivatives and evaluated their cytotoxic effects on gastric adenocarcinoma (7901) and human melanoma (A875) cell lines. nih.govresearchgate.net Compound 14a , a derivative of o-vanillin, showed significant inhibitory activity with IC50 values of 11.8 µM and 9.77 µM against 7901 and A875 cells, respectively. nih.govresearchgate.net Another novel synthesized carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP) , induced cytotoxicity in A549 lung cancer cells without affecting normal healthy human peripheral blood mononuclear cells. plos.org

Similarly, a series of new carbazole derivatives of ursolic acid were synthesized and tested against human tumor cell lines SMMC-7721 and HepG2. nih.gov Several of these compounds, notably 5a-e and 5h , displayed pronounced cytotoxic activity with IC50 values below 10 µM. nih.gov Compound 5e was particularly potent, with IC50 values of 1.08 µM and 1.26 µM against SMMC-7721 and HepG2 cells, respectively, which is comparable to the standard drug doxorubicin. nih.gov

Further research into symmetrically substituted carbazole derivatives, such as 2,7-Di(2-furyl)-9H-carbazole (27a) , 3,6-Di(2-furyl)-9H-carbazole (36a) , and 3,6-Di(2-thienyl)-9H-carbazole (36b) , revealed high antiproliferative efficacy against a range of cancer cell lines. nih.gov Compound 27a exhibited the highest activity, with IC50 values below 1 µM for all tested cell lines. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 14a | 7901 (Gastric Adenocarcinoma) | 11.8 ± 1.26 | nih.gov |

| Compound 14a | A875 (Human Melanoma) | 9.77 ± 8.32 | nih.gov |

| Compound 5e | SMMC-7721 (Hepatocellular Carcinoma) | 1.08 ± 0.22 | nih.gov |

| Compound 5e | HepG2 (Hepatocellular Carcinoma) | 1.26 ± 0.17 | nih.gov |

| Compound 3 | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.44 ± 0.97 | nih.gov |

| Compound 4 | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.73 ± 0.74 | nih.gov |

| 3,6-Di(2-furyl)-9H-carbazole (36a) | HCT-116 (Colon Carcinoma) | 0.48 ± 0.06 | nih.gov |

| Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) | U87 MG (Human Glioma) | 13.34 | rsc.org |

Molecular Interactions with DNA and Topoisomerases

A key mechanism for the anticancer action of many carbazole derivatives is their direct interaction with DNA and the inhibition of essential nuclear enzymes like topoisomerases. researchgate.netmdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and chromatin condensation. nih.govnih.gov

Studies have shown that carbazole derivatives can bind to DNA through various modes, including intercalation between base pairs and binding within the minor groove. nih.govnih.gov For instance, two dicationic carbazole derivatives, DPDI and DPPDI , were shown to interact strongly with DNA. The planar structure of DPDI allowed for strong intercalative interactions, while the non-planar DPPDI favored groove binding. nih.gov Other research indicated that certain carbazole derivatives have a higher binding affinity for G-quadruplex DNA structures, which are prevalent in telomeric regions and gene promoter areas, than for standard duplex DNA. nih.gov The compound Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) was found to interact with the minor groove of DNA, showing sequence-specific cleavage at GACGTC sequences. rsc.org

Inhibition of topoisomerases is another well-established anticancer strategy. nih.gov Several carbazole derivatives have been identified as potent inhibitors of human topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govnih.govmostwiedzy.pl For example, the compound 3,6-di(2-furyl)-9H-carbazole (36a) emerged as a novel catalytic inhibitor of Topo II, selectively inhibiting the relaxation and decatenation activities of the Topo IIα isoform with minimal effect on the IIβ isoform. nih.govnih.govmostwiedzy.pl Other studies have confirmed that different carbazole derivatives can selectively inhibit human topoisomerase I, further highlighting the multi-targeted nature of this class of compounds. nih.govresearchgate.net

Effects on Tubulin Polymerization and Microtubule Dynamics

Microtubules are dynamic cytoskeletal polymers essential for forming the mitotic spindle during cell division, making them a prime target for anticancer drugs. nih.govresearchgate.net A growing body of evidence suggests that certain this compound derivatives exert their anticancer effects by disrupting microtubule dynamics. researchgate.netarabjchem.org

These compounds, often referred to as microtubule-targeting agents (MTAs), can inhibit the polymerization of tubulin dimers into microtubules. arabjchem.orgmdpi.com For example, a novel 4-aryl-9H-carbazole derivative, 13k , was shown to significantly inhibit tubulin polymerization in vitro. This disruption of microtubule homeostasis in HeLa cells led to cell cycle arrest and apoptosis. arabjchem.orgresearchgate.net Molecular docking studies suggest that compounds like 13k bind to the colchicine (B1669291) site on tubulin, preventing its proper assembly into microtubules. arabjchem.org

The interference with microtubule dynamics leads to a lethal mitotic arrest. nih.gov By disrupting the formation and function of the mitotic spindle, these carbazole derivatives prevent cancer cells from successfully completing cell division, ultimately triggering cell death. nih.govjst.go.jp

Modulation of Cellular Signaling Pathways (e.g., STAT, P53, AKT, MAP2K)

The anticancer activity of carbazole derivatives is also linked to their ability to modulate critical intracellular signaling pathways that control cell growth, survival, and apoptosis.

The tumor suppressor protein p53 plays a central role in preventing cancer formation. The novel carbazole compound ECAP was found to induce a p53-mediated apoptosis in A549 lung cancer cells. plos.org This was achieved by reducing the expression of antioxidant defense proteins (Nrf2 and SOD) and the anti-apoptotic protein Bcl-2, leading to an increase in reactive oxygen species (ROS), DNA damage, and subsequent apoptosis. plos.org

Other signaling pathways, such as the MAPK and AKT pathways, are also targeted by carbazole-based compounds. nih.gov These pathways are often dysregulated in cancer, promoting cell proliferation and survival. By inhibiting these specific pathways, carbazole derivatives can effectively halt the uncontrolled growth of cancer cells. nih.gov

Induction of Apoptosis and Cell Cycle Arrest in vitro

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, and to halt the cell division cycle in cancer cells. esisresearch.orgnih.gov Carbazole derivatives have demonstrated proficiency in both areas.

Numerous studies have confirmed that these compounds trigger apoptosis through various intrinsic and extrinsic pathways. nih.govplos.org The compound ECAP , for instance, induces apoptosis in lung cancer cells by activating the intrinsic mitochondrial-mediated pathway, evidenced by the activation of caspase-9 and the executioner caspases-3/7. plos.org This leads to the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis. plos.org

In addition to inducing apoptosis, carbazole derivatives frequently cause cell cycle arrest, most commonly at the G2/M phase. mostwiedzy.plresearchgate.netarabjchem.org This arrest is often a direct consequence of DNA damage or disruption of the mitotic spindle. rsc.orgnih.gov Flow cytometry analysis has shown that treatment with compounds like the pyranocarbazole derivative 9i or the 4-aryl-9H-carbazole 13k leads to a significant accumulation of cells in the G2/M phase. researchgate.netarabjchem.org This prevents the cells from dividing and can ultimately lead to apoptosis. rsc.org

Antimicrobial Activity

In addition to their anticancer properties, carbazole derivatives have shown significant promise as antimicrobial agents, combating a range of pathogenic bacteria and fungi. nih.govresearchgate.net

Synthetic carbazoles have been screened for their in vitro activity against human pathogens such as Salmonella typhi, methicillin-resistant Staphylococcus aureus (MRSA), and Candida albicans. asianpubs.org These studies revealed that targeted compounds possessed moderate to excellent activities, with Minimum Inhibitory Concentration (MIC) values ranging from 18 µg/mL to over 512 µg/mL. asianpubs.org

A series of new carbazole derivatives of ursolic acid also exhibited significant antibacterial activity, with MIC values between 3.9–15.6 μg/mL against at least one tested bacterial strain. nih.gov Similarly, newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives were effective at inhibiting the growth of Gram-positive bacteria, with MIC values of 32 µg/mL for Staphylococcus strains. mdpi.com Gram-negative bacteria like E. coli and P. aeruginosa were generally more resistant. mdpi.com

The antifungal activity has also been documented. A new carbazole-derived alkaloid, 1,8-dimethoxy-3-formylcarbazole , was active against fungi, as well as Gram-positive and Gram-negative bacteria. nih.gov Other derivatives showed notable activity against C. albicans and A. flavus. mdpi.com The broad spectrum of activity suggests that carbazole derivatives could be valuable scaffolds for developing new treatments against microbial infections. nih.govresearchgate.net

| Compound Type/Name | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Synthetic Carbazoles | Salmonella typhi, MRSA, Candida albicans | 18 to >512 | asianpubs.org |

| Carbazole derivatives of ursolic acid (3a, 3b, 4a, 4b, 5a-f) | Various Bacteria | 3.9 - 15.6 | nih.gov |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2–5, 7–10) | Staphylococcus strains | 32 | mdpi.com |

| 5c (6-chloro-9H-carbazol derivative) | Candida albicans | 0.625 (mg/mL) | nih.gov |

| 4a (6-chloro-9H-carbazol derivative) | E. coli | 1.25 (mg/mL) | nih.gov |

Antibacterial Mechanisms in vitro

While specific studies on the antibacterial mechanisms of this compound are limited, research on related carbazole derivatives provides insights into their potential modes of action. A carbazole-derived alkaloid, 1,8-dimethoxy-3-formylcarbazole, has demonstrated activity against both Gram-positive and Gram-negative bacteria. scielo.br The antibacterial action of carbazole compounds is thought to involve multiple mechanisms, including the disruption of bacterial cell membranes. It is proposed that these compounds can increase membrane permeability by inhibiting specific enzymatic processes, leading to an influx of free radicals that compromise the integrity of the bacterial cell. lmaleidykla.lt

Furthermore, various synthetic carbazole derivatives have shown potent antibacterial effects. For instance, certain carbazole derivatives incorporating aminoguanidine (B1677879) and dihydrotriazine moieties have exhibited significant inhibitory activities against a range of bacterial strains, including multidrug-resistant isolates, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL. tandfonline.com Docking studies have suggested that these derivatives may exert their effect by binding to dihydrofolate reductase, a key enzyme in bacterial metabolism. tandfonline.com Another study highlighted that a series of carbazole derivatives showed promising activity against Staphylococcus aureus and Escherichia coli. lmaleidykla.lt

Table 1: Antibacterial Activity of Selected Carbazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Effect/Activity | Potential Mechanism of Action |

|---|---|---|---|

| 1,8-dimethoxy-3-formylcarbazole | Gram-positive and Gram-negative bacteria | Active against tested strains scielo.br | Not specified |

| Carbazole-aminoguanidine/dihydrotriazine derivatives | Various bacterial strains (including multidrug-resistant) | MIC values ranging from 0.5 to 16 µg/mL tandfonline.com | Inhibition of dihydrofolate reductase tandfonline.com |

Antifungal Mechanisms in vitro (e.g., RAS-MAPK Pathway Modulation)

Carbazole derivatives have emerged as promising antifungal agents, with research pointing towards their ability to modulate key signaling pathways in pathogenic fungi. One significant mechanism of action is the inhibition of the Ras1-MAPK (Ras-mitogen-activated protein kinase) pathway, which is crucial for the virulence of the opportunistic human fungal pathogen Candida albicans. researchgate.net This pathway regulates essential processes such as cell growth, morphogenesis (the transition from yeast to hyphal form), and biofilm formation. researchgate.net

In vitro studies have demonstrated that certain carbazole derivatives can attenuate the pathogenicity of C. albicans by inhibiting the Ras1-MAPK pathway. researchgate.net This inhibition leads to a repression of both protein and RNA levels of genes related to this pathway, including UME6 and NRG1. researchgate.net The consequence of this is a significant reduction in the morphological transition to the invasive hyphal form. Specifically, treatment with these carbazole molecules led to a notable decrease in the levels of phosphorylated Cek1 (P-Cek1), a key component of the MAPK cascade, suggesting that Ras1 is a primary target for the antifungal effect. researchgate.net

Table 2: Antifungal Activity of Carbazole Derivatives against Candida albicans

| Compound Class | Fungal Strain | Key Pathway Targeted | Molecular Effect |

|---|

Antiviral Activity (e.g., Anti-HIV Mechanisms)

Derivatives of 1,4-dimethyl-9H-carbazole, which are structurally similar to this compound, have been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). A study involving a series of chloro-1,4-dimethyl-9H-carbazole derivatives revealed promising anti-HIV-1 activity. mdpi.com

In this research, six different chloro-1,4-dimethyl-9H-carbazole derivatives were synthesized and tested in TZM-bl cells, which express CD4, CXCR4, and CCR5, the primary receptors for HIV entry. The results indicated that the antiviral activity was influenced by the substituents on the carbazole ring. Among the tested compounds, a nitro-derivative, 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole, exhibited the most significant anti-HIV profile. mdpi.com This suggests that the presence and position of electron-withdrawing groups on the carbazole scaffold are important for the observed antiviral effect. The activity of the derivatives was found to follow the order: H < NH₂ < NO₂ at the R₁ position. mdpi.com While the precise mechanism of action was not fully elucidated, the study provides a strong foundation for the development of novel anti-HIV drugs based on the 1,4-disubstituted-9H-carbazole scaffold.

Table 3: Anti-HIV Activity of Chloro-1,4-dimethyl-9H-carbazole Derivatives

| Compound | R₁ Substituent | Anti-HIV Activity Profile |

|---|---|---|

| Chloro-1,4-dimethyl-9H-carbazole | H | Least active mdpi.com |

| 3-Amino-chloro-1,4-dimethyl-9H-carbazole | NH₂ | Moderately active mdpi.com |

Anti-inflammatory Mechanisms (in vitro Models)

Carbazole alkaloids have demonstrated notable anti-inflammatory properties in various in vitro models. These compounds have been shown to inhibit the production of key pro-inflammatory mediators. For instance, several prenylated carbazole alkaloids isolated from Clausena vestita displayed significant inhibitory effects on nitric oxide (NO) production, with IC₅₀ values comparable to the anti-inflammatory drug hydrocortisone. nih.gov

Similarly, carbazole alkaloids from Murraya koenigii have been evaluated for their ability to suppress the release of inflammatory cytokines. The new compound murrayakonine A, along with O-methylmurrayamine A and murrayanine, effectively inhibited the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. nih.gov These compounds also reduced the lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). nih.gov Furthermore, some carbazole derivatives are known to inhibit inducible nitric oxide synthase (iNOS) and IL-15, with the underlying mechanism potentially linked to the inhibition of Rac GTPase activation. mdpi.com

Table 4: Anti-inflammatory Activity of Selected Carbazole Alkaloids

| Compound/Alkaloid | Source | In Vitro Model | Key Mediator(s) Inhibited |

|---|---|---|---|

| Prenylated carbazole alkaloids | Clausena vestita | Not specified | Nitric Oxide (NO) nih.gov |

| Murrayakonine A, O-methylmurrayamine A, Murrayanine | Murraya koenigii | Human PBMCs | TNF-α, IL-6 nih.gov |

Antioxidant Mechanisms

The carbazole scaffold is recognized for its antioxidant potential, which is attributed to its ability to donate hydrogen or electrons to neutralize free radicals. nih.gov The antioxidant mechanism of carbazole derivatives often involves scavenging of reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. nih.gov

The antioxidant defense system comprises various mechanisms, including delaying or inhibiting free radical production, scavenging free radicals, and converting them into less toxic compounds. nih.gov Carbazole derivatives can act as "chain-breaking" antioxidants by interrupting the propagation of radical chain reactions. nih.gov The effectiveness of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. The antioxidant capacity can be influenced by the nature and position of substituents on the carbazole ring. lmaleidykla.lt

Table 5: Antioxidant Mechanisms of Carbazole Derivatives

| Mechanism | Description |

|---|---|

| Free Radical Scavenging | Donation of hydrogen or electrons to neutralize reactive oxygen species nih.govnih.gov |

| Chain-Breaking Antioxidant | Interruption of the propagation of radical chain reactions nih.gov |

Neuroprotective Mechanisms (in vitro Models)

Carbazole and its derivatives have shown significant promise as neuroprotective agents in various in vitro models of neurodegenerative diseases and neuronal injury. Their neuroprotective effects are often attributed to their antioxidant and anti-apoptotic properties. nih.gov

In vitro studies have demonstrated that carbazole compounds can protect neuronal cells from oxidative stress-induced damage. nih.gov For example, certain Murraya carbazole derivatives have been shown to inhibit acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. nih.gov These compounds also demonstrated the ability to reduce the fibrillization of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov The neuroprotective mechanisms of carbazoles also involve reducing oxidative stress, inhibiting apoptosis (programmed cell death), and promoting neuroregeneration. nih.gov Furthermore, they may help preserve the integrity of the blood-brain barrier and modulate inflammatory responses within the central nervous system. nih.gov

Table 6: Neuroprotective Activities of Selected Carbazole Derivatives

| Compound/Derivative | In Vitro Model | Key Effect(s) | Potential Mechanism(s) |

|---|---|---|---|

| Murrayanol, Mahanimbine (B1675914), Murrayafoline A | Alzheimer's disease models | Inhibition of acetylcholinesterase (AChE); Reduction of amyloid-beta (Aβ) fibrillization nih.gov | Competitive and non-competitive enzyme inhibition nih.gov |

Antidiabetic Activity

Carbazole derivatives have been investigated for their potential in managing diabetes, with studies indicating their ability to modulate glucose metabolism through various mechanisms. nih.gov A significant area of research is the inhibition of α-glucosidase, an enzyme that plays a crucial role in the digestion of carbohydrates. By inhibiting this enzyme, the rate of glucose absorption into the bloodstream can be reduced, thereby controlling postprandial hyperglycemia. nih.gov

Several carbazole alkaloids, such as those isolated from Murraya koenigii, have demonstrated antidiabetic properties. mdpi.com For instance, the carbazole alkaloid mahanimbine has been shown to possess both anti-hyperglycemic and anti-lipidemic effects. nih.gov Another alkaloid, koenidine, has been identified as a metabolically stable antidiabetic compound that improves insulin (B600854) sensitivity. nih.gov The mechanism of action for some of these alkaloids involves enhancing glucose uptake and promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, which is mediated by the AKT-dependent signaling pathway. nih.gov Additionally, synthetic carbazole-oxadiazole derivatives have been shown to be effective inhibitors of both α-glucosidase and α-amylase. nih.gov

Table 7: Antidiabetic Activity of Carbazole Derivatives

| Compound/Derivative | Target/Mechanism | Observed Effect |

|---|---|---|

| Carbazole-oxadiazole derivatives | α-glucosidase and α-amylase inhibition nih.gov | Potent inhibition of both enzymes nih.gov |

| Koenidine | AKT-dependent GLUT4 translocation nih.gov | Improved insulin sensitivity; reduced postprandial blood glucose nih.gov |

Modulation of Glucose Metabolism Pathways in vitro

No studies were identified that specifically investigated the in vitro effects of this compound on glucose metabolism pathways. While carbazole derivatives, in general, are recognized for their potential anti-diabetic properties, the specific actions of the 1,4-dimethoxy analog remain uninvestigated. mdpi.comresearchgate.net

Cellular Pathway Involvement (e.g., GLUT4 Translocation)

The scientific literature lacks any studies investigating the involvement of this compound in cellular pathways such as GLUT4 translocation. The mechanism by which cells, particularly in muscle and adipose tissue, increase glucose uptake is through the translocation of the GLUT4 transporter to the cell membrane. While some compounds are known to induce GLUT4 translocation, there is no evidence to suggest that this compound has been studied for this activity. nih.gov

Other Investigated Biological Potentials

Mechanistic Basis for Anti-epileptic Effects

While carbazole-derived compounds have been noted for their potential anti-epileptic and anticonvulsant effects, the mechanistic basis of such activity for this compound has not been elucidated in the available literature. echemcom.comresearchgate.net The mechanisms of action for existing anti-epileptic drugs are varied, often involving the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation. nih.govepilepsysociety.org.uk However, no research has been published that connects this compound to any of these or other anti-epileptic mechanisms.

Molecular Basis of Antimalarial Action

Research into the antimalarial properties of an aminoalcohol-carbazole series has been conducted, demonstrating the potential of the carbazole scaffold in developing new antimalarial agents. nih.gov The activity of these compounds is dependent on specific structural features. nih.gov However, the molecular basis of any antimalarial action for this compound specifically has not been reported. The development of resistance to existing antimalarial drugs necessitates the exploration of new compounds and their mechanisms of action, such as targeting the folate-synthesis pathway or other essential parasite processes. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design of 1,4 Dimethoxy 9h Carbazole Derivatives

Influence of Methoxy (B1213986) Group Position and Number on Biological and Material Properties

Systematic studies on carbazole-based compounds have shown that the substitution pattern of methoxy groups significantly affects hole-transport properties. rsc.org For instance, the presence of four methoxy groups per carbazole (B46965) unit can influence the density of states for charge transport, potentially reducing mobility due to increased local electrostatic polarizations. rsc.org The introduction of methoxy groups into aromatic amines, including carbazole moieties, generally leads to a decrease in the ionization potential. researchgate.net This is an important consideration in the fabrication of organic light-emitting diodes (OLEDs), as it can affect the efficiency of hole injection. researchgate.net